1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester)
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Overview
Description
1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) typically involves multi-step organic reactions. The process may include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the ethanol group: This step may involve the reaction of the imidazole derivative with an appropriate alcohol under acidic or basic conditions.
Attachment of the aminophenylmethyl group: This can be done through nucleophilic substitution reactions.
Addition of the dichlorophenylthio group: This step may involve thiolation reactions using thiol reagents.
Formation of the carbamate ester: This can be achieved through the reaction of the compound with carbamoyl chloride or similar reagents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the ethanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the imidazole ring or the nitro groups, converting them to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be used to study enzyme interactions and receptor binding due to its complex structure.
Medicine
The compound may have potential therapeutic applications, such as in the treatment of infections or as an anti-inflammatory agent.
Industry
In the industrial sector, it may be used in the synthesis of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-2-ethanol derivatives: These compounds share the imidazole core and may have similar biological activities.
Carbamate esters: These compounds are known for their use in pesticides and pharmaceuticals.
Uniqueness
The unique combination of functional groups in 1H-Imidazole-2-ethanol, 1-((2-aminophenyl)methyl)-5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-, carbamate (ester) may confer specific biological activities that are not present in other similar compounds. This uniqueness makes it a valuable compound for research and development.
Properties
CAS No. |
178980-38-6 |
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Molecular Formula |
C22H24Cl2N4O2S |
Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-[1-[(2-aminophenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]ethyl carbamate |
InChI |
InChI=1S/C22H24Cl2N4O2S/c1-13(2)20-21(31-17-10-15(23)9-16(24)11-17)28(12-14-5-3-4-6-18(14)25)19(27-20)7-8-30-22(26)29/h3-6,9-11,13H,7-8,12,25H2,1-2H3,(H2,26,29) |
InChI Key |
SHEAESWCGNXJKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)CCOC(=O)N)CC2=CC=CC=C2N)SC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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